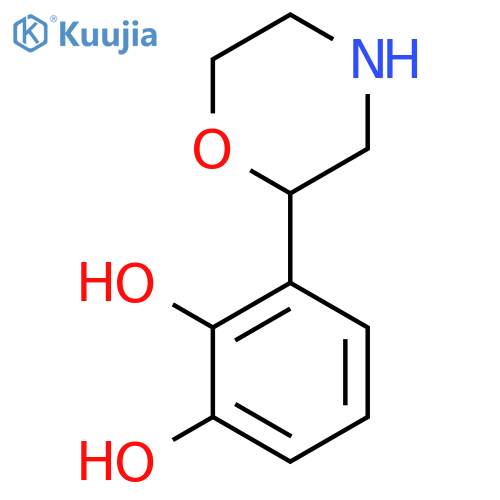Cas no 1896110-48-7 (3-(morpholin-2-yl)benzene-1,2-diol)

3-(morpholin-2-yl)benzene-1,2-diol 化学的及び物理的性質
名前と識別子
-
- 3-(morpholin-2-yl)benzene-1,2-diol
- EN300-1765706
- 1896110-48-7
-
- インチ: 1S/C10H13NO3/c12-8-3-1-2-7(10(8)13)9-6-11-4-5-14-9/h1-3,9,11-13H,4-6H2
- InChIKey: BZCSYRPVVQAYJX-UHFFFAOYSA-N
- ほほえんだ: O1CCNCC1C1C=CC=C(C=1O)O
計算された属性
- せいみつぶんしりょう: 195.08954328g/mol
- どういたいしつりょう: 195.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 188
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61.7Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
3-(morpholin-2-yl)benzene-1,2-diol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1765706-1.0g |
3-(morpholin-2-yl)benzene-1,2-diol |
1896110-48-7 | 1g |
$1214.0 | 2023-06-03 | ||
| Enamine | EN300-1765706-0.1g |
3-(morpholin-2-yl)benzene-1,2-diol |
1896110-48-7 | 0.1g |
$1068.0 | 2023-09-20 | ||
| Enamine | EN300-1765706-10.0g |
3-(morpholin-2-yl)benzene-1,2-diol |
1896110-48-7 | 10g |
$5221.0 | 2023-06-03 | ||
| Enamine | EN300-1765706-5g |
3-(morpholin-2-yl)benzene-1,2-diol |
1896110-48-7 | 5g |
$3520.0 | 2023-09-20 | ||
| Enamine | EN300-1765706-2.5g |
3-(morpholin-2-yl)benzene-1,2-diol |
1896110-48-7 | 2.5g |
$2379.0 | 2023-09-20 | ||
| Enamine | EN300-1765706-10g |
3-(morpholin-2-yl)benzene-1,2-diol |
1896110-48-7 | 10g |
$5221.0 | 2023-09-20 | ||
| Enamine | EN300-1765706-0.5g |
3-(morpholin-2-yl)benzene-1,2-diol |
1896110-48-7 | 0.5g |
$1165.0 | 2023-09-20 | ||
| Enamine | EN300-1765706-0.25g |
3-(morpholin-2-yl)benzene-1,2-diol |
1896110-48-7 | 0.25g |
$1117.0 | 2023-09-20 | ||
| Enamine | EN300-1765706-0.05g |
3-(morpholin-2-yl)benzene-1,2-diol |
1896110-48-7 | 0.05g |
$1020.0 | 2023-09-20 | ||
| Enamine | EN300-1765706-1g |
3-(morpholin-2-yl)benzene-1,2-diol |
1896110-48-7 | 1g |
$1214.0 | 2023-09-20 |
3-(morpholin-2-yl)benzene-1,2-diol 関連文献
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
3-(morpholin-2-yl)benzene-1,2-diolに関する追加情報
Introduction to 3-(morpholin-2-yl)benzene-1,2-diol (CAS No. 1896110-48-7) and Its Emerging Applications in Chemical Biology
3-(morpholin-2-yl)benzene-1,2-diol, identified by the chemical identifier CAS No. 1896110-48-7, is a significant compound in the realm of chemical biology and pharmaceutical research. This heterocyclic aromatic derivative has garnered attention due to its unique structural properties and potential biological activities. The presence of both a morpholine moiety and a benzene-1,2-diol (resorcinol) scaffold imparts distinct chemical and pharmacological characteristics, making it a valuable candidate for further exploration in drug discovery and molecular studies.
The compound's molecular structure, featuring a benzene ring substituted with hydroxyl groups at the 1 and 2 positions and an attached morpholine ring at the 3-position, contributes to its versatility. This configuration allows for interactions with various biological targets, including enzymes and receptors, which are critical in modulating cellular processes. The morpholine group, known for its stability and ability to form hydrogen bonds, enhances the compound's solubility and bioavailability, while the benzene-1,2-diol moiety provides additional sites for functionalization and interaction.
In recent years, there has been a surge in research focused on identifying novel scaffolds that can serve as leads for therapeutic agents. 3-(morpholin-2-yl)benzene-1,2-diol has emerged as a promising candidate due to its ability to engage multiple biological pathways. Studies have demonstrated its potential in inhibiting certain enzymes implicated in inflammatory responses and metabolic disorders. The compound's dual functionality makes it particularly interesting for developing dual-action therapeutics that can address multiple targets simultaneously.
One of the most compelling aspects of 3-(morpholin-2-yl)benzene-1,2-diol is its structural similarity to known bioactive molecules. This similarity suggests that it may exhibit analogous biological effects while potentially offering improved pharmacokinetic properties. Researchers have leveraged computational modeling and high-throughput screening techniques to identify derivatives of this compound that exhibit enhanced potency and selectivity. These efforts have led to the discovery of several novel analogs with promising preclinical profiles.
The role of 3-(morpholin-2-yl)benzene-1,2-diol in addressing complex diseases has been further highlighted by its incorporation into several ongoing clinical trials. While these trials are still in progress, preliminary data suggest that the compound demonstrates significant therapeutic potential in models of neurodegenerative disorders and cardiovascular diseases. The ability of this molecule to cross the blood-brain barrier and interact with central nervous system receptors has opened new avenues for treating conditions previously resistant to conventional therapies.
From a synthetic chemistry perspective, 3-(morpholin-2-yl)benzene-1,2-diol serves as an excellent building block for generating libraries of diverse compounds. Its modular structure allows chemists to modify various functional groups while retaining the core pharmacophore responsible for biological activity. This flexibility has enabled the development of synthetic strategies that are both efficient and scalable, facilitating rapid screening of large compound collections.
The environmental impact of synthesizing and utilizing 3-(morpholin-2-yl)benzene-1,2-diol has also been a focus of recent research. Efforts have been made to optimize synthetic routes to minimize waste generation and reduce reliance on hazardous reagents. Green chemistry principles have been applied to develop more sustainable methods for producing this compound, ensuring that its use aligns with broader goals of environmental stewardship.
In conclusion, 3-(morpholin-2-yl)benzene-1,2-diol (CAS No. 1896110-48-7) represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features, combined with promising biological activities observed in preclinical studies, position it as a key candidate for developing novel therapeutics. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of the most challenging diseases faced by humanity today.
1896110-48-7 (3-(morpholin-2-yl)benzene-1,2-diol) 関連製品
- 2227708-22-5(3-methoxy-5-(2R)-oxiran-2-yl-1,2-oxazole)
- 2229274-66-0(1-(1-ethyl-1H-imidazol-5-yl)methylcyclopropan-1-ol)
- 886941-96-4(N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-N-(pyridin-2-yl)methylbenzamide)
- 1030433-47-6(5-(3-Aminothieno2,3-bpyridin-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol)
- 1172951-39-1(N-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl-2-(3-methylphenyl)acetamide)
- 1823275-22-4(tert-Butyl 4-(2-Ethoxy-2-oxoethyl)-5,5-difluoro-5,6-dihydropyridine-1(2H)-carboxylate)
- 2229591-98-2(3-4-(difluoromethoxy)phenylazetidin-3-ol)
- 186792-79-0(Olanzapine 4'-N-glucuronide)
- 60290-07-5(3-Pyridineacetonitrile, 1,2-dihydro-2-oxo-)
- 433327-78-7(3-(2-Chloro-6-fluoro-phenyl)-6-ethyl-7-hydroxy-2-methyl-chromen-4-one)



